1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
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Overview
Description
1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene is an organic compound that belongs to the class of brominated hydrocarbons. This compound is characterized by a bromomethyl group attached to a decahydronaphthalene structure, which is a saturated polycyclic hydrocarbon. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene typically involves the bromination of decahydronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve continuous flow processes where decahydronaphthalene is reacted with bromine in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the selective formation of the bromomethyl derivative .
Chemical Reactions Analysis
1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines to form corresponding alcohols, nitriles, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the type of nucleophile or oxidizing/reducing agent used .
Scientific Research Applications
1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving brominated compounds.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, particularly those involving bromine-containing functional groups.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene include other brominated hydrocarbons such as:
1-Bromomethyl-naphthalene: Similar in structure but lacks the saturated ring system.
Bromocyclohexane: A simpler brominated hydrocarbon with a single ring structure.
Bromomethyl-benzene: Contains an aromatic ring instead of a saturated polycyclic structure.
The uniqueness of this compound lies in its polycyclic saturated structure, which imparts different reactivity and physical properties compared to its simpler counterparts .
Properties
IUPAC Name |
1-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZUDHXWFKHRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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